molecular formula C16H11Br3N2O4 B3833590 N'-(2,4,6-tribromo-3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(2,4,6-tribromo-3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B3833590
M. Wt: 535.0 g/mol
InChI Key: NSZYKYWIGIUWPU-CGOBSMCZSA-N
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Description

The compound “N’-(2,4,6-tribromo-3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” is a type of organic compound known as a hydrazide . Hydrazides are a class of organic compounds that contain a hydrazide functional group (-CONHNH2). They are often used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxine ring, a hydrazide functional group, and multiple bromine atoms attached to a benzene ring . The presence of these functional groups and atoms would likely confer specific physical and chemical properties to the compound .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicological data. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The study of this compound could potentially contribute to the development of new organic reactions, or the discovery of new biological activities. Future research could involve the synthesis and characterization of this compound, followed by studies of its reactivity and potential biological activities .

properties

IUPAC Name

N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br3N2O4/c17-9-5-10(18)15(22)14(19)8(9)6-20-21-16(23)13-7-24-11-3-1-2-4-12(11)25-13/h1-6,13,22H,7H2,(H,21,23)/b20-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYKYWIGIUWPU-CGOBSMCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C(=C(C=C3Br)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C(=C(C=C3Br)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4,6-tribromo-3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 2
N'-(2,4,6-tribromo-3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 3
N'-(2,4,6-tribromo-3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2,4,6-tribromo-3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 5
N'-(2,4,6-tribromo-3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2,4,6-tribromo-3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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